molecular formula C24H18FNO3 B2760641 3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902625-02-9

3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2760641
CAS No.: 902625-02-9
M. Wt: 387.41
InChI Key: MMYSYIQKYZKNID-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. The quinolinone is substituted with a 4-fluorobenzoyl group at the 3-position and a 3-methoxybenzyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The 4-fluorobenzoyl group would contribute an aromatic ring with a fluorine substituent, and the 3-methoxybenzyl group would contribute another aromatic ring with a methoxy substituent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the quinolinone ring could potentially undergo nucleophilic addition reactions. The aromatic rings in the 4-fluorobenzoyl and 3-methoxybenzyl groups could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body if it’s intended to be a drug .

Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including compounds similar to "3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one", are known for their efficient fluorophore properties, making them valuable in studying various biological systems (Aleksanyan & Hambardzumyan, 2013). Such compounds are synthesized through reactions that yield high-purity derivatives, which are then used in biochemistry and medicine for their fluorescence capabilities, highlighting their importance in research applications.

Moreover, novel synthetic methodologies have been developed to create derivatives of quinoline with enhanced selectivity and sensitivity. For example, a one-pot synthesis strategy in water without using metal catalysts demonstrates the eco-friendly approach to synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, emphasizing the advancements in green chemistry (Yadav, Vagh, & Jeong, 2020).

Potential Antitumor Agents

Some quinoline derivatives exhibit potent antitumor activity, making them candidates for anticancer drug development. The design, synthesis, and preclinical evaluation of new 2-phenylquinolin-4-ones have led to the identification of compounds with significant inhibitory activity against tumor cell lines. These compounds have been tested for their cytotoxic activity, with some showing promising results in inhibiting cancer cell growth, indicating their potential as antitumor agents (Chou et al., 2010).

Advanced Synthesis Techniques

Improvements in synthesis techniques, such as the introduction of telescoping processes, have streamlined the production of key intermediates in drug discovery. This approach reduces the number of isolation processes required, thereby increasing the yield and purity of the final product. Such advancements contribute to the rapid development and testing of new drug candidates (Nishimura & Saitoh, 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-29-19-6-4-5-16(13-19)14-26-15-21(23(27)17-9-11-18(25)12-10-17)24(28)20-7-2-3-8-22(20)26/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYSYIQKYZKNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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